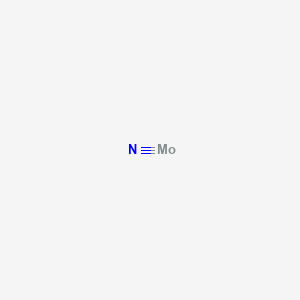

Molybdenum boride (Mo2B)

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of molybdenum borides, including Mo2B, can be achieved through various methods, one of which is combustion synthesis involving solid-phase displacement reactions. This process enables the preparation of different molybdenum boride phases by employing self-propagating high-temperature synthesis (SHS) with reactant samples composed of MoO3, Mo, and B powders. The displacement reaction of MoO3 with boron is crucial in this synthesis method, significantly impacting the combustion temperature, reaction velocity, and the composition of the end product (Yeh & Hsu, 2008).

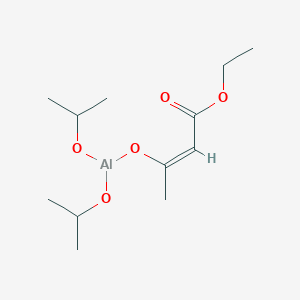

Molecular Structure Analysis

Molybdenum borides, including Mo2B, exhibit structures that contribute to their exceptional mechanical properties. Studies have clarified the crystal structures of various molybdenum borides, revealing that Mo2B adopts specific crystal structures conducive to high bulk and shear modulus and low Poisson's ratio. The strong covalent bonding between Mo and B atoms underlies these properties, suggesting a direct correlation between the crystal structure and the material's mechanical behaviors (Zhang et al., 2010).

Chemical Reactions and Properties

Molybdenum borides' chemical properties, especially their reactivity and stability, are influenced by their boron content. For example, the hydrogen evolution reaction (HER) activity in acidic conditions shows a strong boron-dependency, with MoB2 and β-MoB demonstrating excellent activity. This indicates the crucial role of boron in determining the electrocatalytic properties of molybdenum borides (Park et al., 2017).

Physical Properties Analysis

The mechanical properties of molybdenum borides, such as hardness and elasticity, have been extensively studied. These materials are known for their superior mechanical strength, attributed to their unique crystal structures. For instance, the application of uniaxial strains along the c-axis on different molybdenum boride structures reveals significant insights into their mechanical behavior, including ideal tensile strength and hardness values, which are essential for their use in various applications (Zhu et al., 2018).

Chemical Properties Analysis

The electrochemical properties of molybdenum borides, particularly their catalytic activity for the hydrogen evolution reaction, highlight their potential as alternative catalysts to noble metals. The synthesis of nanocrystalline molybdenum boride (MoB2) through a redox-assisted solid-state metathesis reaction demonstrates a low onset overpotential and high stability for HER, making them promising materials for energy-related applications (Jothi et al., 2017).

Applications De Recherche Scientifique

1. Hydrogen Evolution Reaction (HER) Catalyst

- Application Summary: Molybdenum borides, including Mo2B, have been found to possess excellent electrocatalytic activity for the hydrogen evolution reaction (HER). Ultrathin two-dimensional (2D) borides are expected to have both maximized surface active sites and fast electron transport, ensuring higher HER activity .

- Methods of Application: Ultrathin hexagonal Mo3B films of 6.48 nm thickness were prepared on Mo foils by chemical vapour deposition using a mixture of boron and boron oxide powders as the boron source, and hydrogen gas as both the carrier and reducing gas .

- Results: The ultrathin film exhibits fantastic stability in acidic solution and has a small Tafel slope of 52 mV dec−1, which is the lowest value so far reported for molybdenum boride catalysts .

2. Anode Materials for Lithium-Ion Batteries

- Application Summary: Due to their metallic characters, MoB and MoB3 monolayers are investigated for potential application as anode materials of Li-ion batteries .

- Methods of Application: The MoBx (x 1, 3, and 4) monolayers, two-dimensional metal-borides, are dynamically, mechanically, and thermally stable. Due to their metallic characters, they are suitable for fast electron transport and battery charging .

- Results: The MoB and MoB3 monolayers are found to provide excellent properties, combining high Li-specific capacities of 670 and 418 mA h g−1 with low Li diffusion barriers of 0.10 and 0.13 eV, respectively .

3. High Electrical and Thermal Conductivities

- Application Summary: Mo2B, an MBene member, is predicted to have high electrical and thermal conductivities .

- Methods of Application: The electronic thermal conductivity and electrical conductivity are investigated based on the semiclassical Boltzmann transport theory .

- Results: The electrical conductivities for both structures are of the order of 10^6 Ω^−1 m^−1. Because of the large phonon contributions, the thermal conductivities in the H- and T-type Mo2B are much higher than that of the synthesized Mo2C .

4. Porous Structures for Catalysis

- Application Summary: The high temperatures typically required to synthesize refractory compounds preclude the formation of high-energy morphological features, including nanoscopic pores that are beneficial for applications, such as catalysis, that require higher surface areas .

- Methods of Application: The method of application or experimental procedures for this application are not specified in the source .

- Results: The results or outcomes obtained for this application are not specified in the source .

5. Bifunctional HER/OER and OER/ORR Electrocatalysts

- Application Summary: Mo2B2 MBene-supported single-atom catalysts have been studied for their potential as highly efficient and cost-effective bifunctional electrocatalysts for the oxygen evolution reaction (OER), oxygen reduction reaction (ORR) and hydrogen evolution reaction (HER), which can be applied to water splitting, fuel cells and metal–air batteries .

- Methods of Application: First-principles calculations were used to study the OER, ORR and HER catalytic activity of Mo2B2 MBene-supported single-atom catalysts (SACs) by embedding a series of transition metal atoms in the Mo vacancy .

- Results: Ni@Mo2B2 can be used as a HER/OER bifunctional electrocatalyst with a lower |ΔGH| (−0.09 eV) for the HER under 1/4H coverage and a lower overpotential (ηOER = 0.52 V) than that of IrO2 (ηOER = 0.56 V) for the OER, while Cu@Mo2B2 can be used as an OER/ORR bifunctional electrocatalyst with a lower overpotential (ηOER = 0.31 V) than that of IrO2 (ηOER = 0.56 V) and RuO2 (ηOER = 0.42 V) for the OER and a lower overpotential of 0.34 V than that of Pt (ηORR = 0.45 V) for the ORR .

6. Forged Parts, Round Bars, Sheets, Foils and Wires

- Application Summary: Molybdenum boride (Mo2B) can be used to produce forged parts, round bars, sheets, foils and wires .

- Methods of Application: The methods of application or experimental procedures for this application are not specified in the source .

- Results: The results or outcomes obtained for this application are not specified in the source .

Safety And Hazards

Orientations Futures

Molybdenum borides have potential applications in various fields due to their excellent properties. They are expected to be used in ultra-high-temperature ceramics, electrodes, wear-resistant materials, ultra-incompressible hard materials, supercapacitors, synthesis of other borides, and hydrogen evolution electro-catalytic materials . The development of non-noble-metal-based bifunctional MBene electrocatalysts is a promising future direction .

Propriétés

InChI |

InChI=1S/B.2Mo | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QROVMOADHGTXCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B#[Mo]#[Mo] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BMo2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Molybdenum boride (Mo2B) | |

CAS RN |

12006-99-4 | |

| Record name | Molybdenum boride (Mo2B) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012006994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Molybdenum boride (Mo2B) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.